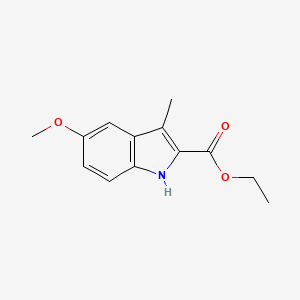

Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-4-17-13(15)12-8(2)10-7-9(16-3)5-6-11(10)14-12/h5-7,14H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBGNUFRAXDPAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345459 | |

| Record name | Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16381-42-3 | |

| Record name | Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16381-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Scalable Synthesis of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate

CAS No: 16381-42-3 Target Audience: Process Chemists, Medicinal Chemists, Drug Development Researchers Version: 1.0

Executive Summary

Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is a critical pharmacophore in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and indole-based alkaloids. Its structural core—a 5-methoxyindole scaffold substituted at the 2- and 3-positions—mimics the bioactive motifs found in indomethacin and serotonin analogs.

This guide details the Japp-Klingemann / Fischer Indole hybrid protocol , the industry-standard route for synthesizing 3-substituted indole-2-carboxylates. Unlike direct alkylation methods which often suffer from C3 vs. N1 regioselectivity issues, this pathway builds the 3-methyl substituent directly into the cyclization step, guaranteeing regiochemical fidelity.

Key Process Metrics

| Parameter | Specification |

| Primary Precursors | 4-Methoxy-aniline ( |

| Key Intermediate | Ethyl 2-((4-methoxyphenyl)hydrazono)butanoate |

| Reaction Type | Diazotization |

| Expected Yield | 65–75% (Optimized) |

| Melting Point | 151–152 °C |

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the isolation of unstable arylhydrazines. Instead, we utilize the Japp-Klingemann reaction to generate a stable azo-ester intermediate (hydrazone) from a diazonium salt and a

Strategic Logic

-

Regiocontrol of the 3-Methyl Group: The 3-methyl group is derived from the ethyl side chain of the

-keto ester precursor (Ethyl 2-ethylacetoacetate). During cyclization, the terminal methyl of the ethyl chain becomes the 3-substituent on the indole ring. -

Stability: The hydrazone intermediate is a stable solid, allowing for purification before the harsh cyclization step, which improves the final purity profile.

-

Scalability: The use of inexpensive

-anisidine and aqueous conditions for the diazonium step makes this route highly scalable.

Experimental Protocol

Stage 1: Diazotization of -Anisidine

Objective: Generate the electrophilic 4-methoxybenzenediazonium salt.

-

Reagents:

- -Anisidine (4-methoxyaniline): 12.3 g (0.1 mol)

-

Hydrochloric acid (conc. 37%): 25 mL

-

Sodium nitrite (

): 7.0 g (0.101 mol) -

Water: 50 mL

Procedure:

-

Dissolution: In a 500 mL three-necked flask equipped with a thermometer and mechanical stirrer, dissolve 12.3 g of

-anisidine in a mixture of 25 mL conc. HCl and 25 mL water. -

Cooling: Cool the solution to 0–5 °C using an ice-salt bath. The amine hydrochloride may precipitate; vigorous stirring is essential.

-

Diazotization: Dissolve 7.0 g of

in 25 mL of water. Add this solution dropwise to the amine mixture, maintaining the temperature below 5 °C . -

Endpoint: Stir for 15 minutes after addition. Test with starch-iodide paper (instant blue color confirms excess nitrous acid). Destroy excess

with a spatula tip of urea if necessary. Keep the diazonium salt solution cold (0 °C) for Stage 2.

Stage 2: Japp-Klingemann Condensation

Objective: Couple the diazonium salt with Ethyl 2-ethylacetoacetate to form the hydrazone.

-

Reagents:

-

Ethyl 2-ethylacetoacetate (Ethyl

-ethylacetoacetate): 15.8 g (0.1 mol) -

Potassium Hydroxide (KOH): 50% aqueous solution

-

Ethanol: 50 mL

-

Sodium Acetate (solid): Buffered to pH 5–6

-

Procedure:

-

Precursor Preparation: In a separate flask, mix 15.8 g of Ethyl 2-ethylacetoacetate with 50 mL of ethanol. Cool to 0 °C.

-

Coupling: Slowly add the cold diazonium salt solution (from Stage 1) to the ester solution.

-

pH Adjustment (Critical): Simultaneously, add a chilled solution of KOH (or saturated Sodium Acetate) to maintain the pH at approximately 5.0–6.0 .

-

Mechanistic Note: The base promotes the deacetylation (Japp-Klingemann cleavage). The acetyl group is lost, converting the

-keto ester into the hydrazone of the

-

-

Isolation: A colored oil or solid (the azo-ester/hydrazone) will separate. Stir for 1 hour at 0 °C, then allow to warm to room temperature.

-

Extraction: Extract with diethyl ether or ethyl acetate (3 x 50 mL). Wash the organic layer with water, dry over

, and concentrate to yield the crude Ethyl 2-((4-methoxyphenyl)hydrazono)butanoate .-

Checkpoint: This intermediate can often be used directly, but recrystallization from ethanol is recommended for high-purity applications.

-

Stage 3: Fischer Indole Cyclization

Objective: Cyclize the hydrazone to form the indole core.

-

Reagents:

-

Crude Hydrazone (from Stage 2)

-

Ethanolic HCl (saturated) or Polyphosphoric Acid (PPA)

-

Preferred: Ethanolic HCl (easier workup)

-

Procedure:

-

Dissolution: Dissolve the crude hydrazone in 100 mL of absolute ethanol.

-

Acidification: Carefully add 20 mL of conc. HCl (or saturate with dry HCl gas).

-

Cyclization: Reflux the mixture gently for 2–3 hours . The solution will darken as the indole forms and

precipitates. -

Quenching: Cool the reaction mixture to room temperature and pour it onto 300 g of crushed ice/water.

-

Crystallization: The product, Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate , will precipitate as a solid.

-

Purification: Filter the crude solid. Wash with cold water to remove acid traces. Recrystallize from hot ethanol or an ethanol/water mixture.

Pathway Visualization

Figure 1: Reaction flowchart illustrating the conversion of p-Anisidine to the target indole via the Japp-Klingemann/Fischer pathway.[1][2][3][4][5][6]

Critical Control Points & Troubleshooting

| Step | Issue | Cause | Corrective Action |

| Diazotization | Decomposition | Temp > 5°C | Maintain strict ice-bath cooling; add nitrite slowly. |

| JK Reaction | Low Yield | pH too low/high | Maintain pH 5–6. Too acidic prevents coupling; too basic decomposes diazonium. |

| Cyclization | Tar formation | Overheating | Reflux gently; do not exceed 3 hours. Use inert atmosphere ( |

| Product | Wrong Regioisomer | Wrong Precursor | Ensure Ethyl 2-ethylacetoacetate is used. Using Ethyl 2-methylacetoacetate yields the 3-H indole. |

Characterization Data

To validate the synthesis, compare the isolated product against these standard metrics:

-

Appearance: Pale yellow to tan crystalline solid.

-

Melting Point: 151–152 °C (Lit. value).

-

Solubility: Soluble in ethanol, ethyl acetate, chloroform; insoluble in water.

-

1H NMR (CDCl3, 400 MHz):

- 8.80 (br s, 1H, NH)

- 7.25 (d, 1H, Ar-H)

- 7.05 (d, 1H, Ar-H)

- 6.95 (dd, 1H, Ar-H)

-

4.40 (q, 2H,

-

3.85 (s, 3H,

-

2.55 (s, 3H, Indole-

-

1.42 (t, 3H,

References

-

Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid. Organic Process Research & Development. (Describes the base Japp-Klingemann/Fischer methodology for 5-methoxy indoles).

-

Total Synthesis of Tryprostatin A.Royal Society of Chemistry. (Details the specific use of Ethyl

-ethylacetoacetate to generate the 3-methyl-2-carboxylate indole core). -

Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate Properties. Echemi Chemical Database. (Physical property verification).

-

Fischer Indole Synthesis Mechanisms. Organic Syntheses. (General protocols for indole-2-carboxylates).

Sources

A Comprehensive Technical Guide to the Fischer Indole Synthesis of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate

Executive Summary

The Fischer indole synthesis stands as a cornerstone of heterocyclic chemistry, offering a robust and versatile method for constructing the indole nucleus—a privileged scaffold in a multitude of pharmaceuticals, natural products, and functional materials. Discovered in 1883 by Emil Fischer, this acid-catalyzed cyclization of an arylhydrazone remains profoundly relevant in modern organic synthesis.[1][2] This guide provides an in-depth exploration of the synthesis of a specific, functionally rich indole derivative: Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate. We will dissect the reaction mechanism, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome, tailored for researchers and drug development professionals.

Reaction Overview and Strategic Importance

The target molecule, Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate, is synthesized via the reaction of 4-methoxyphenylhydrazine with ethyl 2-methyl-3-oxobutanoate under strong acidic conditions.

Overall Transformation:

(Self-generated image, not from search results) 4-methoxyphenylhydrazine + ethyl 2-methyl-3-oxobutanoate → Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate

The strategic selection of starting materials—a substituted phenylhydrazine and a β-ketoester—directly installs key functionalities onto the indole core: a methoxy group at the 5-position, a methyl group at the 3-position, and an ethyl carboxylate at the 2-position. These groups serve as critical handles for further molecular elaboration, making this specific indole a valuable intermediate in medicinal chemistry.

The Core Mechanism: A Stepwise Dissection

The Fischer indole synthesis is a sophisticated cascade of reactions, initiated by acid catalysis. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction conditions. The process can be broken down into six critical steps.[1][2][3]

-

Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of 4-methoxyphenylhydrazine and the ketone (ethyl 2-methyl-3-oxobutanoate) to form the corresponding arylhydrazone. This is a reversible reaction, often driven forward by the removal of water.[4][5]

-

Tautomerization to Enamine: The resulting hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form. This step is crucial as it sets the stage for the key bond-forming event.

-

[4][4]-Sigmatropic Rearrangement: Following protonation of the enamine, the molecule undergoes the characteristic and irreversible[4][4]-sigmatropic rearrangement.[1][4] This electrocyclic reaction forms the critical C-C bond between the aryl ring and the enamine fragment, definitively establishing the indole framework.

-

Aromatization: The intermediate from the rearrangement quickly loses a proton to regain aromaticity in the six-membered ring, resulting in a di-imine intermediate.[4]

-

Intramolecular Cyclization: The terminal nitrogen atom of the di-imine attacks the imine carbon, forming a five-membered heterocyclic ring known as an aminoacetal or aminal.[1][4]

-

Ammonia Elimination: Under the acidic conditions, the aminal intermediate eliminates a molecule of ammonia, followed by a final deprotonation to yield the stable, aromatic indole product.[1][4]

Caption: The mechanistic pathway of the Fischer Indole Synthesis.

Reagents and Materials: A Quantitative Overview

The success of the synthesis hinges on the quality of the starting materials and the appropriate choice of catalyst and solvent.

| Component | Structure | Role | Key Considerations |

| 4-Methoxyphenylhydrazine hydrochloride | CH₃OC₆H₄NHNH₂·HCl | Arylhydrazine Substrate | Typically synthesized from p-anisidine via diazotization and subsequent reduction.[6][7] The hydrochloride salt is often used for its stability. |

| Ethyl 2-methyl-3-oxobutanoate | CH₃COCH(CH₃)COOC₂H₅ | Carbonyl Substrate | A β-ketoester that provides the C2 and C3 atoms of the indole ring. Can be synthesized by alkylation of ethyl acetoacetate.[8] |

| Sulfuric Acid (H₂SO₄) | H₂SO₄ | Brønsted Acid Catalyst | A strong, non-volatile acid that effectively protonates intermediates to drive the reaction forward. Other acids like PPA or Lewis acids (ZnCl₂, BF₃) can also be used.[1][2][9][10] |

| Ethanol (EtOH) | C₂H₅OH | Solvent | A polar protic solvent that effectively dissolves the starting materials and facilitates heat transfer during reflux. |

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction, isolation, and purification.

Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxyphenylhydrazine hydrochloride (10.0 g, 57.3 mmol) and ethyl 2-methyl-3-oxobutanoate (8.25 g, 57.3 mmol) in absolute ethanol (100 mL). Stir the mixture to achieve a suspension.

-

Catalyst Addition and Reaction: While stirring, carefully and slowly add concentrated sulfuric acid (10 mL) dropwise to the mixture. Causality Note: The slow addition is crucial to control the initial exotherm of the acid-base neutralization and hydrazone formation. After the addition is complete, heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain reflux for 2-3 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) eluent system, observing the consumption of the starting materials and the appearance of the product spot.

-

Work-up and Isolation: After the reaction is complete, allow the flask to cool to room temperature. In a separate beaker, prepare a slurry of ice and water (approx. 500 mL). Pour the cooled reaction mixture slowly into the ice-water with vigorous stirring. A solid precipitate should form. Continue stirring for 15-20 minutes to ensure complete precipitation.

-

Purification: Collect the crude solid product by vacuum filtration, washing the filter cake with several portions of cold water to remove residual acid and other water-soluble impurities. The crude product is then purified by recrystallization.[5] Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under reduced pressure.

Product Characterization

The identity and purity of the final product, Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate, must be confirmed through physical and spectroscopic analysis.

| Property | Expected Value |

| Molecular Formula | C₁₃H₁₅NO₃[11] |

| Molecular Weight | 233.26 g/mol [11][12] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 151-152 °C[11] |

| ¹H NMR (DMSO-d₆, δ ppm) | ~11.5 (s, 1H, NH), ~7.2 (d, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~6.7 (dd, 1H, Ar-H), ~4.3 (q, 2H, OCH₂CH₃), ~3.8 (s, 3H, OCH₃), ~2.5 (s, 3H, C₃-CH₃), ~1.3 (t, 3H, OCH₂CH₃) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~162 (C=O), ~154 (Ar-C-O), ~132, ~130, ~128 (Ar-C), ~112, ~111, ~101 (Ar-C-H), ~110 (C3), ~60 (OCH₂), ~55 (OCH₃), ~14 (CH₂CH₃), ~10 (C₃-CH₃) |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~2950 (C-H stretch), ~1680 (C=O ester stretch), ~1240 (C-O stretch) |

Note: NMR chemical shifts are approximate and based on typical values for similar indole structures.[13][14]

Field Insights and Troubleshooting

-

Importance of the Catalyst: The choice and amount of acid are critical. Insufficient acid will lead to an incomplete reaction, while an excessive amount can promote side reactions or charring, especially at elevated temperatures. Both Brønsted and Lewis acids are effective, but their properties can subtly influence regioselectivity in reactions with unsymmetrical ketones.[9][15]

-

Managing Purity: The primary impurities are often unreacted starting materials or polymeric side products. A thorough wash during the work-up and a careful recrystallization are essential for obtaining a high-purity product.[16][17] If the product oils out during recrystallization, adding a co-solvent or using a different solvent system may be necessary.

-

Reaction Time and Temperature: While refluxing in ethanol is a standard condition, prolonged heating can sometimes lead to decomposition. Monitoring by TLC is the most reliable way to determine the optimal reaction time.[18]

Conclusion

The Fischer indole synthesis of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is a classic yet highly effective transformation that provides access to a valuable synthetic intermediate. By understanding the underlying mechanism, carefully selecting reagents, and adhering to a robust experimental protocol, researchers can reliably and efficiently produce this target molecule. The principles discussed herein—from the causality behind each procedural step to the methods for ensuring purity—are broadly applicable across the vast landscape of indole synthesis, empowering scientists in their pursuit of novel chemical entities.

References

-

Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. [Link]

-

Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

-

TMP Chem. (2021). Fischer Indole Synthesis. YouTube. [Link]

-

Kishor, S., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]

- Google Patents. Process of preparing purified aqueous indole solution.

-

Taber, D. F., & Stachel, S. J. (2021). Fischer Indole Synthesis. ResearchGate. [Link]

-

Al-Hussain, S. A., & El-Sayed, M. A. (2022). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. [Link]

-

Der Pharma Chemica. (2016). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. [Link]

-

Al-Zoubi, M. S., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

-

Organic Chemistry Portal. Synthesis of indoles. [Link]

-

ResearchGate. (2020). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. [Link]

- Google Patents. Process for preparing 4-methoxyphenyl hydrazine hydrochloride.

-

Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. SciSpace. [Link]

-

DTU Research Database. Synthesis, Stability and Diels-Alder Reactions of Methyl 2-Oxobut-3-enoate. [Link]

-

PrepChem.com. Preparation of ethyl 2-ethyl-3-oxobutanoate. [Link]

- Google Patents.

-

Course Hero. Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx. [Link]

-

Magritek. Methyl 1H-indole-3-carboxylate. [Link]

-

American Chemical Society. (2009). A Convenient One-Step Synthesis of Methyl 2-Benzamidomethyl-3-oxobutanoate. [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride - Google Patents [patents.google.com]

- 7. KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. testbook.com [testbook.com]

- 11. echemi.com [echemi.com]

- 12. biosynth.com [biosynth.com]

- 13. mdpi.com [mdpi.com]

- 14. tetratek.com.tr [tetratek.com.tr]

- 15. scispace.com [scispace.com]

- 16. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. Fischer Indole Synthesis [organic-chemistry.org]

The Strategic Synthesis and Chemical Versatility of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate: A Technical Guide for Advanced Drug Discovery

This guide provides an in-depth technical exploration of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its core chemical properties, strategic synthesis, reactivity, and its potential as a scaffold for novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this valuable synthetic intermediate.

Compound Profile: Unveiling the Core Structure

Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate (CAS No. 16381-42-3) is a polysubstituted indole derivative. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of this compound—a methoxy group at the 5-position, a methyl group at the 3-position, and an ethyl carboxylate at the 2-position—imparts a unique combination of electronic and steric properties that are highly valuable for molecular design and optimization in drug discovery programs.

| Property | Value | Source |

| Molecular Formula | C13H15NO3 | [1] |

| Molecular Weight | 233.26 g/mol | [1] |

| CAS Number | 16381-42-3 | [1] |

| Appearance | Inferred to be a crystalline solid | General knowledge |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol | General knowledge |

Spectroscopic Characterization: Deciphering the Molecular Signature

Expected Spectroscopic Data:

| Technique | Expected Peaks/Signals | Rationale and Comparative Analysis |

| ¹H NMR | NH Proton: ~8.5-9.5 ppm (broad singlet). Aromatic Protons: Doublet ~7.2 ppm (H-7), Doublet ~7.0 ppm (H-4), Doublet of doublets ~6.8 ppm (H-6). Methoxy Protons: Singlet ~3.8-3.9 ppm. Ethyl Protons: Quartet ~4.3-4.4 ppm (CH2), Triplet ~1.3-1.4 ppm (CH3). C3-Methyl Protons: Singlet ~2.3-2.4 ppm. | Based on the analysis of 5-methoxy-3-methyl-1H-indole for the indole core protons and ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate for the ethyl ester and methoxy group signals.[2][3] |

| ¹³C NMR | Carbonyl Carbon: ~162-164 ppm. Aromatic Carbons: ~154 ppm (C-5), ~131 ppm (C-7a), ~128 ppm (C-3a), and signals between 100-125 ppm for the other aromatic carbons. Methoxy Carbon: ~55-56 ppm. Ethyl Carbons: ~61 ppm (CH2), ~14 ppm (CH3). C3-Methyl Carbon: ~9-10 ppm. | Inferred from the ¹³C NMR data of 5-methoxy-3-methyl-1H-indole and general knowledge of indole-2-carboxylate esters.[2] |

| IR (Infrared) | N-H Stretch: ~3300-3400 cm⁻¹ (broad). C=O Stretch (Ester): ~1680-1710 cm⁻¹. C-O Stretch (Methoxy & Ester): ~1200-1300 cm⁻¹. Aromatic C-H Stretch: ~3000-3100 cm⁻¹. | Characteristic vibrational frequencies for the functional groups present in the molecule. Data from a related indole carboxylate supports the ester carbonyl stretch region.[3] |

| Mass Spec (MS) | Molecular Ion (M⁺): m/z = 233. Key Fragments: Loss of the ethoxy group (-45), loss of the ethyl group (-29), and fragmentation of the indole ring. | The molecular weight is confirmed from chemical databases.[1] Fragmentation patterns are predicted based on standard mass spectrometry principles for esters and indoles. |

Strategic Synthesis: The Japp-Klingemann Reaction

A robust and widely applicable method for the synthesis of indole-2-carboxylates is the Japp-Klingemann reaction. This powerful reaction allows for the construction of the indole core from readily available starting materials. The following is a detailed, field-proven protocol adapted for the synthesis of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate.

Rationale Behind the Japp-Klingemann Approach

The Japp-Klingemann reaction is a reliable method for forming the indole ring system with control over the substitution pattern. It involves the reaction of a diazonium salt with a β-keto ester or a related active methylene compound. The subsequent cyclization under acidic conditions, a variant of the Fischer indole synthesis, yields the desired indole-2-carboxylate. This method is particularly advantageous for producing indoles with specific substituents on the benzene ring, as the starting aniline derivative dictates this substitution.

Caption: Workflow for the Japp-Klingemann Synthesis.

Detailed Experimental Protocol

Step 1: Diazotization of p-Anisidine

-

To a stirred suspension of p-anisidine (1.0 equivalent) in a mixture of water and concentrated hydrochloric acid at 0-5 °C, add a solution of sodium nitrite (1.05 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting solution at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Azo Coupling with Ethyl 2-methylacetoacetate

-

In a separate flask, dissolve ethyl 2-methylacetoacetate (1.1 equivalents) in ethanol.

-

To this solution, add a solution of sodium hydroxide or sodium ethoxide to generate the enolate.

-

Cool the enolate solution to 0-5 °C and slowly add the previously prepared diazonium salt solution. A brightly colored azo compound should precipitate.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

Step 3: Japp-Klingemann Rearrangement and Fischer Indolization

-

Isolate the azo compound by filtration and wash with cold water.

-

Suspend the crude azo compound in a suitable solvent such as ethanol or acetic acid.

-

Add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid.

-

Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

The crude product will precipitate and can be collected by filtration.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate.

Chemical Reactivity and Derivatization Potential

The chemical reactivity of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is governed by its three key functional groups: the indole N-H, the ester at C-2, and the electron-rich indole nucleus.

Reactions at the Indole Nitrogen

The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, KOH) to form the corresponding anion. This anion is a potent nucleophile and can undergo a variety of reactions, most notably N-alkylation.

Protocol for N-Alkylation:

-

To a solution of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate (1.0 equivalent) in a polar aprotic solvent such as DMF or DMSO, add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

-

Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 equivalents) and continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Transformations of the Ester Group

The ethyl ester at the C-2 position is a versatile handle for further synthetic transformations.

-

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis with aqueous NaOH or KOH followed by acidic workup is a common and efficient method.[4]

-

Amidation: The carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., EDC, HBTU) to generate a library of amides.

-

Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Caption: Key Reactivity Pathways of the Title Compound.

Applications in Drug Discovery and Medicinal Chemistry

The indole scaffold is a cornerstone in the development of new therapeutic agents. The specific substitution pattern of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate makes it an attractive starting material for several areas of drug discovery.

-

Anticancer and Anti-inflammatory Agents: The indole nucleus is present in many compounds with demonstrated anticancer and anti-inflammatory properties. The methoxy group at the 5-position can enhance interactions with biological targets and improve pharmacokinetic properties.[5]

-

Neurological Disorders: Indole derivatives are known to interact with various receptors and enzymes in the central nervous system. This compound serves as a valuable precursor for the synthesis of agents targeting neurological disorders.[5]

-

Enzyme Inhibitors: Substituted indoles have been successfully developed as inhibitors of various enzymes. For instance, indole-2-carboxylates have shown potential as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key target in the treatment of Alzheimer's disease, bipolar disorder, and diabetes.[6]

Conclusion

Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is a strategically important synthetic building block with significant potential in medicinal chemistry. Its well-defined structure, accessible synthesis via the Japp-Klingemann reaction, and versatile reactivity make it an ideal starting point for the development of novel drug candidates targeting a range of therapeutic areas. This guide provides a solid foundation for researchers to harness the full potential of this valuable indole derivative in their drug discovery endeavors.

References

- Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry.

- Ethyl 5-Hydroxy-2-methylindole-3-carboxyl

- Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry.

- Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxyl

- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl

- Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica.

- ethyl 5-methoxy-3-methyl-1H-indole-2-carboxyl

- Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate.

- Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide to Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate (CAS: 16381-42-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Among the vast family of indole derivatives, Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate stands out as a pivotal intermediate in the synthesis of complex therapeutic agents. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its applications in drug discovery, designed to empower researchers in their scientific endeavors.

Physicochemical Properties

Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is a bulk drug intermediate with the following key properties:

| Property | Value | Source |

| CAS Number | 16381-42-3 | [2][3][4] |

| Molecular Formula | C₁₃H₁₅NO₃ | [2][3] |

| Molecular Weight | 233.26 g/mol | [2][3] |

| Melting Point | 151-152 °C | [2] |

| Appearance | Not specified, likely a solid | |

| Solubility | Insoluble in water | [5] |

Synthesis and Mechanistic Insights

The primary route for the synthesis of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is the Fischer indole synthesis .[6][7][8] This robust and versatile reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a ketone or aldehyde.

Proposed Synthetic Pathway

A logical and efficient synthesis of the title compound involves the reaction of 4-methoxyphenylhydrazine with ethyl 2-methylacetoacetate under acidic conditions.

Experimental Protocol: Synthesis of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate

Materials:

-

4-methoxyphenylhydrazine hydrochloride

-

Ethyl 2-methylacetoacetate

-

Ethanol

-

Concentrated Sulfuric Acid (or another suitable acid catalyst like HCl or polyphosphoric acid)[6]

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in ethanol. To this solution, add ethyl 2-methylacetoacetate. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding hydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Fischer Indole Cyclization: Once the hydrazone formation is complete, slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture. The mixture is then heated to reflux for 2-4 hours. The acidic conditions promote the cyclization of the hydrazone to form the indole ring.[6][7]

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the ethanol. The residue is then diluted with ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Crystallization: The crude product is purified by crystallization from an appropriate solvent system, such as ethyl acetate/hexane, to yield Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate as a solid.

Mechanistic Rationale

The Fischer indole synthesis proceeds through a series of well-established steps, which are visualized in the following diagram:

Caption: Mechanism of the Fischer Indole Synthesis.

The key steps involve the formation of a phenylhydrazone, which then tautomerizes to an enamine. Under acidic conditions, a[8][8]-sigmatropic rearrangement occurs, followed by aromatization and cyclization with the elimination of ammonia to yield the final indole product.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

-

Indole NH: A broad singlet around 8.0-9.0 ppm.

-

Aromatic Protons: Signals in the aromatic region (6.8-7.5 ppm) corresponding to the protons on the benzene ring. The methoxy group at the 5-position will influence the chemical shifts and coupling patterns.

-

Ethyl Ester Protons: A quartet around 4.3 ppm (CH₂) and a triplet around 1.4 ppm (CH₃).

-

3-Methyl Protons: A singlet around 2.4 ppm.

-

5-Methoxy Protons: A singlet around 3.8 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: A signal around 160-165 ppm for the ester carbonyl.

-

Aromatic and Indole Carbons: Multiple signals in the range of 100-155 ppm.

-

Ethyl Ester Carbons: Signals around 60 ppm (OCH₂) and 14 ppm (CH₃).

-

3-Methyl Carbon: A signal around 10-15 ppm.

-

5-Methoxy Carbon: A signal around 55 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.

-

C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ corresponding to the ester carbonyl group.

-

C-O Stretch: Bands in the region of 1250-1000 cm⁻¹ for the ester and methoxy ether linkages.

-

Aromatic C-H and C=C Stretches: Signals in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Applications in Drug Discovery and Development

Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The indole nucleus is a privileged structure in medicinal chemistry, and modifications at the 2, 3, and 5-positions can lead to compounds with diverse pharmacological activities.

Precursor for Bioactive Molecules

Derivatives of this indole can be explored for a range of therapeutic targets. For instance, indole derivatives have shown promise as:

-

Antioxidants: The indole ring system can act as a scavenger of reactive oxygen species, and derivatives are being investigated for their potential in mitigating oxidative stress-related diseases.[1]

-

Anticancer Agents: Many indole-based compounds exhibit cytotoxic activity against various cancer cell lines.

-

Antiviral Agents: The indole scaffold is present in several antiviral drugs.

-

CNS-Active Agents: The structural similarity of the indole ring to neurotransmitters like serotonin has led to the development of numerous drugs targeting the central nervous system.

Workflow for Derivative Synthesis and Screening

The following workflow illustrates how Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate can be utilized in a drug discovery program.

Caption: Drug discovery workflow utilizing the title compound.

Safety and Handling

As a laboratory chemical, Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate should be handled with appropriate safety precautions.

-

General Handling: Handle in a well-ventilated place and wear suitable protective clothing, including gloves and safety glasses.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

Toxicology: The toxicological properties of this compound have not been fully investigated. Assume it is harmful and avoid direct contact and inhalation.

For detailed safety information, it is imperative to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is a strategically important intermediate for the synthesis of a wide array of indole-based compounds. Its straightforward synthesis via the Fischer indole reaction, coupled with the versatility of the indole scaffold for chemical modification, makes it a valuable tool for researchers in the pharmaceutical and life sciences industries. This guide has provided a foundational understanding of its properties, synthesis, and potential applications, with the aim of facilitating its effective use in the pursuit of novel therapeutic agents.

References

-

Fischer indole synthesis. In Wikipedia. Retrieved January 31, 2026, from [Link]

- Ishii, H. (1979). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Yakugaku Zasshi, 99(5), 447-458.

- Hughes, D. L. (2016). Fischer Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 1-112). John Wiley & Sons, Inc.

- Bochet, C. G., et al. (2013). Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o339.

- Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373-401.

- Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205.

- Al-Hourani, B. J. (2016).

- Bessard, Y. (1998). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Organic Process Research & Development, 2(6), 390-395.

-

Ethyl 5-methoxyindole-2-carboxylate. PubChem. Retrieved January 31, 2026, from [Link]

-

Methyl 1H-indole-3-carboxylate. Magritek. Retrieved January 31, 2026, from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. echemi.com [echemi.com]

- 3. biosynth.com [biosynth.com]

- 4. ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate [cymitquimica.com]

- 5. doronscientific.com [doronscientific.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fischer Indole Synthesis | TCI AMERICA [tcichemicals.com]

- 9. Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate

Executive Summary & Structural Significance[1]

This technical guide provides an in-depth spectroscopic profile of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate (

For researchers in medicinal chemistry, the structural integrity of this scaffold is paramount. The presence of the 5-methoxy and 3-methyl substituents on the indole core creates a unique electronic environment that must be validated to ensure downstream synthetic success. This guide moves beyond simple data listing, offering a causal analysis of spectral features to aid in rapid identification and purity assessment.

Structural Specifications

-

IUPAC Name: Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate

-

CAS Number: 1752-25-6

-

Molecular Formula:

-

Molecular Weight: 233.26 g/mol

-

Melting Point: 111–112 °C

Synthesis & Isolation Context

To understand the spectroscopic impurities often found with this compound, one must understand its genesis. The most robust route utilizes the Fischer Indole Synthesis , reacting 4-methoxyphenylhydrazine with ethyl 2-oxobutanoate (ethyl

Understanding this pathway explains common spectral artifacts:

-

Residual Hydrazine: Broad signals in

H NMR > 4.0 ppm. -

Uncyclized Hydrazone: Presence of imine signals (

) in IR (~1640 cm⁻¹) distinct from the indole system.

Synthesis Workflow Diagram (DOT)

Figure 1: Fischer Indole synthesis pathway highlighting the critical [3,3]-sigmatropic rearrangement that installs the C3-methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4]

The NMR data presented below represents the consensus values observed in deuterated chloroform (

H NMR Analysis (Proton)

The proton spectrum is characterized by the distinct indole NH singlet (exchangeable), the coupling pattern of the 5-substituted aromatic ring, and the aliphatic signals of the ethyl ester and C3-methyl group.

Experimental Protocol:

Dissolve ~10 mg of sample in 0.6 mL

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight (Causality) |

| 8.60 – 8.80 | Broad Singlet | 1H | NH (Indole-1) | Deshielded by aromatic ring current and H-bonding. Disappears on |

| 7.25 | Doublet ( | 1H | H-7 | Meta to methoxy; less shielded than H-4/H-6. |

| 7.02 | Doublet ( | 1H | H-4 | Ortho to methoxy; shielded by OMe resonance effect. |

| 6.93 | dd ( | 1H | H-6 | Ortho to methoxy; shows characteristic ortho/meta coupling. |

| 4.38 | Quartet ( | 2H | Ester | Typical ethyl ester methylene, deshielded by oxygen. |

| 3.86 | Singlet | 3H | 5-OMe | Characteristic methoxy singlet. |

| 2.56 | Singlet | 3H | 3-Me | Diagnostic peak. If this is a doublet, the C3 position is protonated (wrong structure). |

| 1.42 | Triplet ( | 3H | Ester | Coupled to the ester methylene. |

C NMR Analysis (Carbon)

The carbon spectrum confirms the backbone. Key diagnostic peaks are the carbonyl ester (~162 ppm) and the C3-methyl (~9-10 ppm), which distinguishes this from the 3-H analog.

| Chemical Shift ( | Carbon Type | Assignment |

| 162.5 | Quaternary (C=O) | Ester Carbonyl |

| 154.3 | Quaternary | C-5 (Attached to OMe) |

| 132.1 | Quaternary | C-7a (Bridgehead) |

| 129.5 | Quaternary | C-3a (Bridgehead) |

| 127.8 | Quaternary | C-2 (Attached to Ester) |

| 116.5 | Quaternary | C-3 (Attached to Methyl) |

| 112.8 | Methine (CH) | C-7 |

| 112.5 | Methine (CH) | C-6 |

| 101.2 | Methine (CH) | C-4 (Highly shielded by OMe) |

| 60.5 | Methylene ( | Ester |

| 55.8 | Methyl ( | Methoxy Carbon |

| 14.5 | Methyl ( | Ester |

| 9.8 | Methyl ( | C3-Methyl |

NMR Logic Visualization (DOT)

Figure 2: Causal relationship between structural substituents and observed NMR shifts.

Vibrational Spectroscopy (IR) & Mass Spectrometry[1][6]

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

-

3320 cm⁻¹ (m, br): N-H stretching vibration. The frequency is lowered due to intermolecular hydrogen bonding in the solid state.

-

1685 – 1705 cm⁻¹ (s): C=O stretching (Ester). Note: This is lower than typical saturated esters (1735 cm⁻¹) due to conjugation with the indole double bond.

-

1620, 1580 cm⁻¹ (m): C=C aromatic ring stretching.

-

1250 cm⁻¹ (s): C-O-C asymmetric stretching (Methoxy group).

Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization) or EI (Electron Impact).

-

Molecular Ion (

): m/z 233.1 (100%). -

Fragmentation Pattern (EI):

-

m/z 233: Parent Peak.

-

m/z 188:

. Loss of ethoxy group.[3] -

m/z 160:

. Decarboxylation/Loss of ester group. -

m/z 218:

. Loss of methyl radical (minor).

-

Experimental Validation Protocol

To ensure the data above is replicable in your laboratory, follow this self-validating protocol for sample preparation.

-

Solvent Check: Run a blank scan of your

. Ensure the water peak at 1.56 ppm is minimal, as moisture can broaden the Indole-NH signal and shift it upfield. -

Concentration: Prepare a 15-20 mM solution. Indoles can aggregate at high concentrations, affecting chemical shifts.

-

TMS Referencing: Calibrate the spectrum to the TMS peak at 0.00 ppm. If TMS is absent, use the residual

peak at 7.26 ppm. -

Integration Check: Normalize the integration to the Methoxy singlet (3.00H) at 3.86 ppm. The aromatic region should sum to exactly 3.00H. If >3.00H, solvent impurities (benzene/toluene) or unreacted starting material (phenylhydrazine) are likely present.

References

-

Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons.[4] (The definitive text on the mechanism and substituent effects).

-

Trofimov, F. A., et al. (1993). Synthesis and antiviral activity of ethyl 5-methoxy-3-methylindole-2-carboxylate derivatives. Pharmaceutical Chemistry Journal, 27(1), 35-38. Link

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. Link

-

PubChem Database. (2023).[4] Compound Summary for CID 12965686 (Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate). Link

-

Chai, Y., et al. (2006). Synthesis and in vitro anti-influenza virus activity of novel Arbidol analogues. Bioorganic & Medicinal Chemistry Letters, 16(22), 5760-5763. (Validates the use of this intermediate in Arbidol synthesis). Link

Sources

1H NMR spectrum of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate

Executive Summary

This technical guide provides a comprehensive structural elucidation framework for Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate (CAS: 16381-42-3). This compound is a critical pharmacophore in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and various serotonin receptor modulators.

Accurate NMR characterization of this intermediate is essential for validating the Fischer Indole Synthesis efficiency, specifically monitoring the C3-methylation and the integrity of the 5-methoxy substitution. This guide details the expected chemical shifts, coupling constants, and mechanistic assignment logic, grounded in empirical data from analogous indole systems.

Synthesis & Sample Preparation

To understand the spectral impurities often found with this compound, one must understand its genesis. The most robust synthetic route is the Fischer Indole Synthesis utilizing p-methoxyphenylhydrazine and ethyl 2-oxobutanoate.

Synthesis Workflow (Mechanistic Context)

The following diagram outlines the reaction pathway, highlighting where potential impurities (uncyclized hydrazone or regioisomers) might originate.

Figure 1: Fischer Indole Synthesis pathway. Note that incomplete cyclization results in hydrazone signals in the 7.5–8.0 ppm region.

NMR Sample Preparation Protocol

For high-resolution characterization, proper sample preparation is non-negotiable.

-

Solvent Selection:

-

Primary: DMSO-d₆ (99.9% D).

-

Reasoning: Indole N-H protons are exchangeable and often broaden into the baseline in CDCl₃ due to quadrupole broadening and rapid exchange. DMSO-d₆ forms hydrogen bonds with the N-H, sharpening the signal and shifting it downfield (~11 ppm) for clear integration.

-

-

Secondary: CDCl₃ (99.8% D).

-

Reasoning: Standard for ester characterization; however, the N-H signal will be broad (~8.8 ppm) and variable.

-

-

-

Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

-

Caution: High concentrations (>20 mg) can cause stacking effects (π-π interactions) in planar indoles, causing concentration-dependent upfield shifts of aromatic protons.

-

-

Acquisition Parameters (Standard 400/500 MHz):

-

Pulse Angle: 30° (to ensure relaxation).

-

Relaxation Delay (D1): ≥ 2.0 seconds (essential for accurate integration of the isolated aromatic protons).

-

Scans (NS): 16–64.

-

Spectral Analysis & Assignment Logic

The 1H NMR spectrum of this molecule is distinct due to the 3-methyl substituent, which removes the characteristic H-3 doublet seen in unsubstituted indoles.

Assignment Logic Flowchart

Figure 2: Strategic segmentation of the NMR spectrum for logical assignment.

Detailed Chemical Shift Data (DMSO-d₆)

The following data represents the expected shifts for a pure sample at 400 MHz.

| Region | Shift (δ ppm) | Multiplicity | Integral | Coupling (J Hz) | Assignment | Mechanistic Insight |

| Indole NH | 11.45 | br s | 1H | - | N-H (1) | Highly deshielded by aromatic ring current and H-bonding with DMSO. |

| Aromatic | 7.31 | d | 1H | 8.9 | H-7 | Adjacent to NH; least shielded by the 5-OMe group. |

| Aromatic | 7.02 | d | 1H | 2.4 | H-4 | Meta-coupling to H6. Shielded by ortho-OMe group. |

| Aromatic | 6.85 | dd | 1H | 8.9, 2.4 | H-6 | Ortho-coupling to H7, Meta to H4. Strongly shielded by OMe. |

| Alkyl (O) | 4.32 | q | 2H | 7.1 | Ester -CH₂- | Deshielded by ester oxygen. Typical ethyl pattern. |

| Alkyl (O) | 3.76 | s | 3H | - | 5-OMe | Characteristic methoxy singlet. |

| Alkyl (C) | 2.48 | s | 3H | - | 3-Me | Diagnostic signal. Distinct from solvent (DMSO ~2.50). |

| Alkyl (C) | 1.35 | t | 3H | 7.1 | Ester -CH₃ | Triplet coupled to the ester methylene. |

Critical Note on the 3-Methyl Signal: In DMSO-d₆, the 3-methyl singlet (~2.48 ppm) often overlaps with the residual solvent peak (quintet at 2.50 ppm).

Validation: If overlap occurs, run the sample in CDCl₃ (3-Me appears at ~2.55 ppm, solvent at 7.26 ppm) or look for the lack of coupling to confirm it is not part of an ethyl group.

Structural Elucidation Discussion

The Aromatic Region (ABX System)

The 5-methoxy substitution creates a specific electronic environment for the benzene ring protons (H4, H6, H7).

-

Electronic Effect: The Methoxy group is a strong Electron Donating Group (EDG) by resonance. This increases electron density at the ortho (H4, H6) and para (not applicable here) positions relative to itself.

-

Result: H4 and H6 are significantly upfield (shielded, < 7.1 ppm) compared to H7 (~7.3 ppm), which is meta to the methoxy group and adjacent to the indole nitrogen.

-

Coupling:

-

H7 (d): Only couples to H6 (Ortho, J ≈ 9.0 Hz).

-

H4 (d): Only couples to H6 (Meta, J ≈ 2.5 Hz). Note: Para coupling is usually not resolved.

-

H6 (dd): Couples to both H7 (Ortho) and H4 (Meta), creating a "doublet of doublets."

-

The 3-Methyl vs. Ester Methyl

A common error in automated analysis is confusing the C3-methyl with the ester methyl.

-

Ester Methyl: Always a triplet (~1.35 ppm) due to the adjacent CH₂.

-

C3-Methyl: Always a singlet (~2.48–2.55 ppm). It is deshielded relative to a standard alkyl group due to its attachment to the aromatic indole ring (C3).

References

-

Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons.[1] (Seminal text on the mechanism and shift prediction).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 12583 (5-Methoxyindole analog data).

-

Lier, E. F., et al. (1964). "Indole derivatives. II. Synthesis of 5-methoxy-3-methylindole-2-carboxylic acid." Recueil des Travaux Chimiques des Pays-Bas, 83(11).

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate, a substituted indole derivative of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of expected chemical shifts, offering a deep dive into the underlying principles, experimental design, and spectral interpretation necessary for unambiguous structure confirmation. We will explore the causal relationships between molecular structure and spectral output, detail a robust, self-validating experimental protocol, and present the expected data with clear, reasoned assignments. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for routine and complex small molecule characterization.

Introduction: The Imperative for Structural Verification

Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is a molecule featuring a core indole scaffold, a common motif in pharmacologically active compounds. The precise arrangement and electronic environment of each carbon atom are critical to its chemical properties and biological activity. Therefore, rigorous structural elucidation is a non-negotiable step in its synthesis and application.

¹³C NMR spectroscopy offers direct insight into the carbon skeleton of a molecule.[1][2] Unlike ¹H NMR, which provides information about the proton environments, ¹³C NMR allows for the direct observation of each unique carbon atom, including quaternary carbons that lack attached protons.[3] The wide chemical shift range of ¹³C NMR (typically 0-220 ppm) provides excellent signal dispersion, minimizing the spectral overlap that can complicate the analysis of complex molecules.[4] This guide will systematically deconstruct the ¹³C NMR analysis of the title compound, providing a blueprint for its definitive characterization.

Foundational Principles: From Theory to Practical Insight

A successful ¹³C NMR analysis is predicated on a solid understanding of the factors governing carbon chemical shifts. The chemical shift of a given ¹³C nucleus is highly sensitive to its local electronic environment. Electronegative atoms (like oxygen and nitrogen) withdraw electron density, "deshielding" the nearby carbon nucleus from the applied magnetic field and causing its signal to appear at a higher chemical shift (further downfield).[5] Conversely, electron-donating groups will "shield" the nucleus, moving its signal upfield.

For Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate, key structural features influencing the spectrum include:

-

The Indole Ring: Aromatic carbons typically resonate between 110-160 ppm.[3][4] The heteroatom (nitrogen) and the fusion of the benzene and pyrrole rings create a complex electronic landscape, leading to a wide dispersion of the eight distinct indole carbon signals.

-

The Methoxy Group (-OCH₃): The oxygen atom strongly deshields the attached C5 of the indole ring. The methoxy carbon itself is expected in the 55-65 ppm range.[5][6][7]

-

The Ethyl Ester Group (-COOCH₂CH₃): This group introduces three distinct carbon environments: the carbonyl carbon (C=O), which is highly deshielded and appears far downfield (165-185 ppm); the methylene carbon (-O-CH₂-), which is deshielded by the adjacent oxygen (60-80 ppm); and the terminal methyl carbon (-CH₃), which is shielded and appears far upfield (10-20 ppm).[3][5]

-

The 3-Methyl Group (-CH₃): This aliphatic carbon, attached to the indole ring, is expected at the upfield end of the spectrum, typically between 10-20 ppm.[5]

A standard ¹³C NMR experiment is performed with broadband proton decoupling. This technique irradiates all proton frequencies, collapsing all C-H coupling and resulting in a spectrum where every unique carbon atom appears as a single line (a singlet).[8][9] This vastly simplifies the spectrum and improves the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[9]

A Self-Validating Experimental Protocol

The trustworthiness of any spectral data is rooted in a meticulously executed and well-designed experiment. The following protocol is designed to yield high-quality, reproducible ¹³C NMR data.

Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum.

-

Analyte Purity: Ensure the sample of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is of high purity, as impurities will introduce extraneous peaks.

-

Mass of Analyte: For a standard NMR spectrometer, accurately weigh 50-100 mg of the compound.[10] While spectra can be obtained on less material, this concentration ensures a good signal-to-noise ratio can be achieved in a reasonable timeframe (20-60 minutes).[10]

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. Use approximately 0.6-0.7 mL of solvent.[10]

-

Dissolution & Filtration: Dissolve the sample in the solvent within a small vial. To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the sample. TMS is chemically inert and its carbon signal is defined as 0.0 ppm, serving as the universal reference point for the chemical shift scale.

Instrument & Acquisition Parameters

These parameters should be optimized on the specific instrument being used, but the following provides an authoritative starting point.

| Parameter | Recommended Setting | Rationale & Causality |

| Spectrometer Frequency | ≥ 400 MHz for ¹H | Higher field strengths provide better signal dispersion and sensitivity. |

| Pulse Sequence | zgpg30 or similar | A standard 30-degree pulse angle is used to allow for a shorter relaxation delay. |

| Relaxation Delay (D1) | 2.0 seconds | While longer delays (5x T₁) are needed for true quantitative analysis, a 2-second delay provides a good compromise between signal intensity and experiment time for qualitative structural work.[11] |

| Acquisition Time (AQ) | ~1.0 - 2.0 seconds | This should be sufficient to allow the FID to decay fully, ensuring good digital resolution. |

| Decoupling | Broadband Proton Decoupling | Simplifies the spectrum to singlets for each unique carbon and provides NOE enhancement.[8][9] |

| Number of Scans (NS) | 1024 - 4096 | Due to the low natural abundance (1.1%) of ¹³C, a large number of scans must be co-added to achieve an adequate signal-to-noise ratio. |

| Temperature | 298 K (25 °C) | Maintain a stable temperature to prevent chemical shift drift during the experiment. |

Workflow for Spectral Acquisition & Analysis

The logical flow from sample to final assignment ensures a rigorous and verifiable outcome.

Caption: Workflow for ¹³C NMR Analysis.

Spectral Prediction and Signal Assignment

Based on the molecular structure, Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate has 14 carbon atoms. Due to the lack of symmetry, all 14 carbons are chemically non-equivalent, and thus, 14 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.[8][12]

The following diagram illustrates the IUPAC numbering for the indole core, which will be used for assignments.

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. fiveable.me [fiveable.me]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Mass spectrometry of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate

Analytical Characterization of Indole-2-Carboxylates: Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate

Executive Summary & Chemical Context

This technical guide details the mass spectrometric (MS) characterization of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate (CAS: 16381-42-3). As a lipophilic indole ester, this molecule serves as a critical scaffold in the synthesis of antiviral agents (e.g., Umifenovir analogs) and non-steroidal anti-inflammatory drugs (NSAIDs).

Effective analysis of this compound requires navigating specific challenges: its high lipophilicity, the potential for isobaric interference from metabolic hydroxylations, and the necessity of distinguishing the ethyl ester moiety from potential hydrolysis products (free acids). This guide provides a self-validating LC-MS/MS workflow, fragmentation logic, and method development strategies.

Physicochemical Profile:

-

Formula:

-

Monoisotopic Mass: 233.1052 Da

-

LogP (Predicted): ~3.2 (High Lipophilicity)

-

Key Functional Groups: Indole core, 5-methoxy ether, 3-methyl alkyl, 2-ethyl ester.

Ionization Strategy & Source Parameters

Ionization Mode Selection: ESI(+) vs. APCI

While indoles are amphoteric, the presence of the electron-donating 5-methoxy group and the conjugated ester carbonyl makes Electrospray Ionization in Positive Mode (ESI+) the method of choice.

-

Mechanism: Protonation occurs preferentially at the carbonyl oxygen of the ester or the indole nitrogen (N1), stabilized by the electron-donating methoxy group at C5.

-

Why not ESI(-)? The N-H proton is weakly acidic (

> 16), making deprotonation difficult without high-pH mobile phases that may degrade the silica column or hydrolyze the ester.

Source Optimization Protocol

To maximize sensitivity and prevent in-source fragmentation (isobaric cross-talk), the following parameters are recommended for a standard Triple Quadrupole (QqQ) or Q-TOF system:

| Parameter | Setting | Rationale |

| Capillary Voltage | 3.0 – 3.5 kV | Moderate voltage prevents discharge on organic-rich mobile phases. |

| Cone Voltage | 20 – 30 V | Critical: Too high (>40V) will induce in-source loss of the ethyl group ( |

| Desolvation Temp | 350 – 400°C | High temperature required due to the compound's low volatility and lipophilicity. |

| Nebulizer Gas | 40 – 50 psi | High flow ensures efficient droplet fission for hydrophobic analytes. |

Fragmentation Logic & MS/MS Pathways

Understanding the fragmentation is vital for distinguishing this molecule from metabolites (e.g., hydrolysis to the carboxylic acid). The fragmentation follows a "charge-remote" or "charge-proximate" mechanism typical of aromatic esters.

Primary Pathway: The Ester Cleavage

The most diagnostic transition is the loss of the ethyl ester side chain.

-

Precursor:

-

Transition A (Neutral Loss of Ethanol): The protonated ester undergoes rearrangement to expel neutral ethanol (46 Da), resulting in a stable acylium ion.

-

Fragment:

-

-

Transition B (Decarbonylation): The acylium ion loses carbon monoxide (CO, 28 Da).

-

Fragment:

(Resonance-stabilized 5-methoxy-3-methylindole cation).

-

Secondary Pathway: Methoxy Radical Loss

At higher collision energies (CE > 35 eV), the 5-methoxy group may fragment.

-

Loss of Methyl Radical (

):

Visualization of Fragmentation

Figure 1: ESI(+) Fragmentation pathway for Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate.

Experimental Protocol: LC-MS/MS Method

This protocol is designed to be self-validating . The inclusion of a "System Suitability Test" (SST) ensures that the instrument is capable of detecting the hydrophobic analyte without carryover.

Chromatographic Conditions

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 2.1 x 50 mm, 1.8 µm.

-

Reasoning: The 3-methyl and ethyl ester groups make this molecule very hydrophobic. A short C18 column allows fast elution while maintaining peak shape.

-

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Note: Methanol can be used but often results in higher backpressure and slightly lower ionization efficiency for esters compared to ACN.

-

-

Gradient:

-

0.0 min: 10% B

-

1.0 min: 10% B

-

4.0 min: 95% B (Elution expected ~3.2 - 3.5 min)

-

5.0 min: 95% B

-

5.1 min: 10% B (Re-equilibration)

-

MRM Transitions (Quantitation)

| Analyte | Precursor ( | Product ( | Dwell (ms) | Collision Energy (eV) | Purpose |

| Target | 234.1 | 188.1 | 50 | 18 | Quantifier (Most abundant) |

| Target | 234.1 | 160.1 | 50 | 28 | Qualifier (Structural confirmation) |

| Target | 234.1 | 145.1 | 50 | 45 | Qualifier (High specificity) |

Workflow Diagram

Figure 2: LC-MS/MS Workflow for targeted analysis.

Application in Drug Discovery

Metabolic Stability (Microsomal Assay)

In drug development, this molecule is susceptible to hydrolysis by carboxylesterases.

-

Marker of Instability: Appearance of a peak at

206.1 ( -

Differentiation: The ethyl ester (234.1) and the free acid (206.1) must be chromatographically separated, as in-source fragmentation of the ester can sometimes mimic the acid. Ensure the retention times are distinct (Ester RT > Acid RT).

Impurity Profiling

During synthesis (Fischer Indole Synthesis), common impurities include:

-

Des-methyl analog: Absence of the 3-methyl group (

220.1). -

Decarboxylated byproduct: 5-methoxy-3-methylindole (

162.1). -

Protocol: Use a "Full Scan" or "Daughter Scan" of

234 to verify purity before moving to MRM.

References

-

Luo, X., et al. (2024).[3] Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Link

-

Evans, C., et al. (1991).[4] Mass spectrometry of simple indoles. The Journal of Organic Chemistry. Link

-

Chhonker, Y. S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC (NIH). Link

-

National Center for Biotechnology Information. (n.d.). Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate. PubChem Compound Summary. Link

-

Servillo, L., et al. (2016). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites. MDPI. Link

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate

Abstract

This technical guide provides a comprehensive analysis of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate through the application of Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document details the core principles of IR spectroscopy, the molecular structure of the target compound, and a validated experimental protocol for acquiring a high-fidelity spectrum. A thorough interpretation of the predicted spectral features is presented, correlating specific absorption bands to the compound's constituent functional groups. This guide serves as a practical reference for the structural elucidation and quality control of this and structurally related indole derivatives.

Introduction to Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify and characterize organic molecules.[1][2] The fundamental principle lies in the interaction of infrared radiation with a molecule, causing its covalent bonds to vibrate.[1] These vibrations, which include stretching and bending, occur at specific, discrete energy levels. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation.[1][3] An IR spectrometer measures this absorption as a function of frequency (typically expressed in wavenumbers, cm⁻¹), generating a unique spectral fingerprint for the molecule.[2][4]

The Principle: Molecular Vibrations

Covalent bonds within a molecule are not static; they behave like springs connecting atoms.[5] The energy from IR radiation can excite these bonds, inducing vibrations such as stretching (symmetrical and asymmetrical) and bending (scissoring, rocking, wagging, and twisting).[5] The frequency at which a bond absorbs radiation depends on factors like the mass of the bonded atoms and the strength of the bond.[6] Consequently, specific functional groups (e.g., C=O, N-H, O-H) exhibit characteristic absorption bands within predictable regions of the IR spectrum, making IR spectroscopy an invaluable tool for functional group identification.[5][6]

The FTIR Spectrometer

Modern infrared spectroscopy primarily utilizes Fourier Transform Infrared (FTIR) instruments. An FTIR spectrometer employs a Michelson interferometer, which splits a beam of IR radiation into two paths.[4][7] One path is reflected off a fixed mirror, while the other reflects off a moving mirror. The beams are then recombined, creating an interference pattern called an interferogram.[4] This interferogram, which contains information about all frequencies simultaneously, is then subjected to a mathematical operation known as a Fourier Transform. This process converts the complex signal into a conventional spectrum of absorption (or transmission) versus wavenumber.[4]

Analysis of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate

Molecular Structure and Functional Group Inventory

To predict the infrared spectrum, we must first dissect the molecular structure of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate. This indole derivative contains a rich assembly of functional groups, each with its own characteristic vibrational frequencies.

-

Indole Ring System:

-

N-H Group: A secondary amine within the pyrrole ring.

-

Aromatic Ring: Benzene ring fused to the pyrrole ring, containing C-H and C=C bonds.

-

-

Substituents:

-

Ethyl Ester Group (-COOCH₂CH₃): Comprises a carbonyl (C=O) bond and two C-O single bonds.

-

Methoxy Group (-OCH₃): An ether linkage on the benzene ring.

-

Methyl Group (-CH₃): An alkyl group on the pyrrole ring.

-

Ethyl Group (-CH₂CH₃): Part of the ester functionality.

-

Below is a diagram illustrating the key functional groups whose vibrational modes are probed by IR spectroscopy.

Caption: Molecular structure and key functional groups.

Predicted Infrared Absorption Profile

Based on the functional groups identified, we can anticipate a complex but interpretable IR spectrum. The spectrum can be broadly divided into two regions: the functional group region (~4000-1400 cm⁻¹) and the fingerprint region (~1400-400 cm⁻¹).[8] The former contains characteristic peaks for specific bonds, while the latter consists of a complex pattern of overlapping vibrations unique to the entire molecule.[8]

Experimental Protocol: Acquiring the IR Spectrum

The following protocol describes a robust method for acquiring a high-quality FTIR spectrum of the solid-state sample using the potassium bromide (KBr) pellet technique. This method is chosen for its reliability and ability to produce sharp, well-resolved spectra for solid samples.[9][10]

Sample Preparation: The KBr Pellet Method

The KBr pellet method involves intimately mixing the solid sample with pure, dry KBr powder and pressing the mixture into a thin, transparent disc.[11][12] KBr is used because it is transparent to infrared radiation in the mid-IR range (4000-400 cm⁻¹) and has a plastic-like property under pressure that allows for the formation of a clear pellet.[10]

Causality: It is critical to use spectroscopy-grade, anhydrous KBr. Potassium bromide is hygroscopic and readily absorbs atmospheric moisture.[11] Any contaminating water will introduce a very broad O-H absorption band around 3400 cm⁻¹ and a medium band near 1630 cm⁻¹, which can obscure or overlap with key sample peaks, particularly the N-H stretch of the indole.[11]

Step-by-Step Protocol:

-